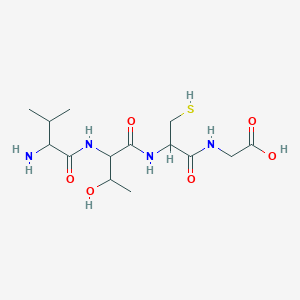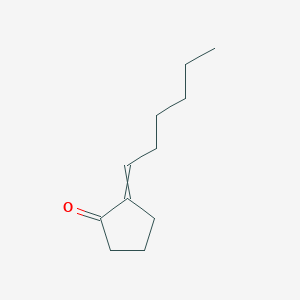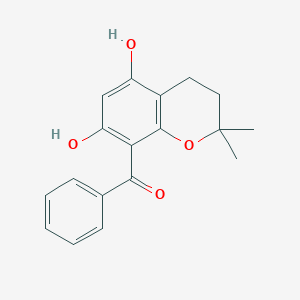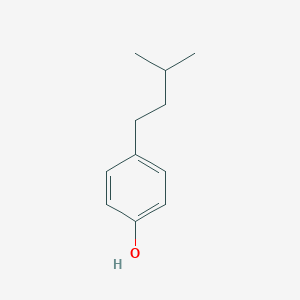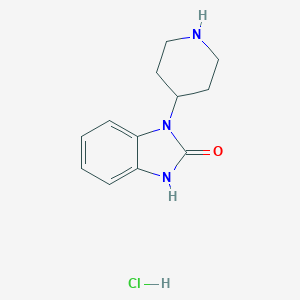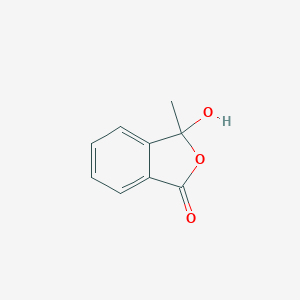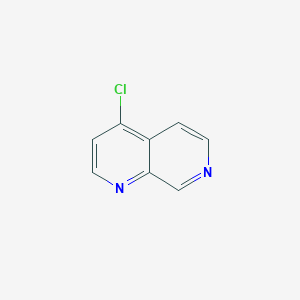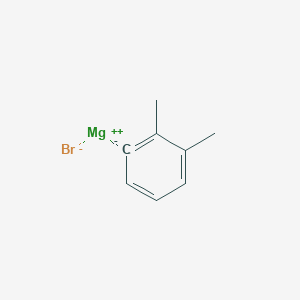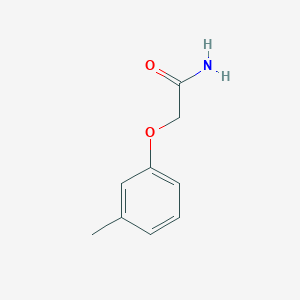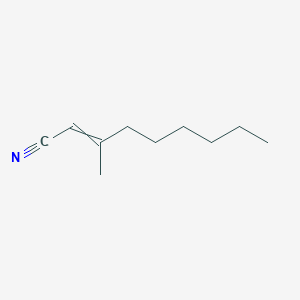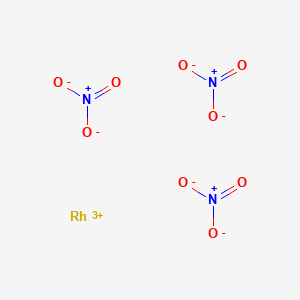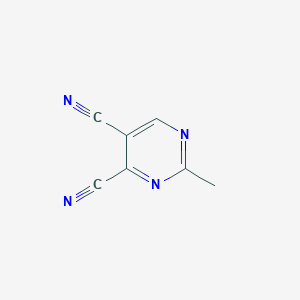
2-Methylpyrimidine-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrimidine-4,5-dicarbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It is a highly versatile molecule that can be synthesized through multiple methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of 2-Methylpyrimidine-4,5-dicarbonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has potential therapeutic implications.
Biochemical And Physiological Effects
2-Methylpyrimidine-4,5-dicarbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methylpyrimidine-4,5-dicarbonitrile in lab experiments are its ease of synthesis, high yield, and diverse range of potential applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous potential future directions for research involving 2-Methylpyrimidine-4,5-dicarbonitrile. These include further exploration of its antitumor activity and potential applications in cancer treatment, as well as its potential use in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of inflammatory diseases and other medical conditions.
Synthesis Methods
2-Methylpyrimidine-4,5-dicarbonitrile can be synthesized through various methods such as the reaction of 2-aminopyrimidine with malononitrile in the presence of a base or through the reaction of 2-chloropyrimidine with sodium cyanide and copper(I) iodide. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Scientific Research Applications
2-Methylpyrimidine-4,5-dicarbonitrile has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antitumor activity and is being explored as a potential drug candidate for the treatment of cancer. Additionally, it has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
properties
CAS RN |
1860-97-5 |
|---|---|
Product Name |
2-Methylpyrimidine-4,5-dicarbonitrile |
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-methylpyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3 |
InChI Key |
JOEBWQSLGRXPSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
Canonical SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
synonyms |
4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



